1,2-di-p-tolyldiazène

Vue d'ensemble

Description

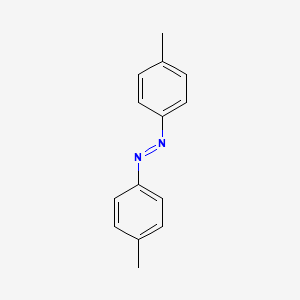

4,4'-Dimethylazobenzene is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4'-Dimethylazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31008. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethylazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethylazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Actinomètre chimique

Le 4,4’-diméthylazobenzène a été proposé comme actinomètre chimique . Ce composé subit une isomérisation E/Z propre et efficace, approchant la conversion totale lors de l'irradiation à 365 nm . Les actinomètres chimiques sont un outil utile en photochimie, qui permet de mesurer le flux de photons d'une source lumineuse pour effectuer une analyse quantitative des photoréactions .

Oxydation de la p-toluidine

Le composé a été utilisé dans l'oxydation de la p-toluidine par le peroxyde d'hydrogène en présence de magnétite supportée sur une zéolite titanosilicatite-1 nanocristalline (M/NTS) à température ambiante . Les produits détectés sont le 4,4’-diméthylazobenzène comme produit majeur et le 4,4’-diméthylazoxybenzène comme produit mineur .

Synthèse de composés azo aromatiques

Le 1,2-di-p-tolyldiazène a été utilisé dans la synthèse de composés azo aromatiques à partir d'anilines . Ce processus est catalysé par l'acétate de cuivre et est sans base ni solvant .

Photoréactions

La mesure des flux de photons incidents représente un point crucial pour l'analyse des photoréactions . À cette fin, le 4,4’-diméthylazobenzène est utilisé en raison de ses propriétés .

Respect de l'environnement

L'utilisation du 4,4’-diméthylazobenzène dans l'oxydation de la p-toluidine a montré une amélioration du respect de l'environnement des catalyseurs à base de zéolithe supportée par des nanoparticules de magnétite hétérogènes .

Réutilisabilité du catalyseur

Dans l'oxydation de la p-toluidine, le catalyseur utilisé en présence de 4,4’-diméthylazobenzène a montré une réutilisabilité . C'est un facteur important en termes de rentabilité et de durabilité.

Activité Biologique

4,4'-Dimethylazobenzene (DMAB) is an organic compound belonging to the azobenzene family, characterized by its two methyl groups attached to the para positions of the benzene rings. This compound has garnered attention due to its biological activity, particularly its potential carcinogenic properties and its applications in various biochemical assays.

- Molecular Formula : C14H14N2

- Molecular Weight : 210.27 g/mol

- CAS Number : 539-17-3

Biological Activity Overview

The biological activity of 4,4'-Dimethylazobenzene can be categorized into several key areas:

-

Carcinogenicity :

- Numerous studies have indicated that DMAB exhibits carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified certain azobenzenes, including DMAB, as possibly carcinogenic to humans (Group 2B) based on evidence from animal studies and structural analogues .

- A significant study highlighted that exposure to DMAB in laboratory settings resulted in tumor formation in experimental animals, reinforcing its classification as a potential human carcinogen .

- Genotoxicity :

- Biochemical Applications :

Carcinogenic Studies

A comprehensive study conducted on Swiss CD-1 mice demonstrated that oral administration of DMAB led to a significant increase in tumor incidence at higher doses. Mice were fed diets containing varying concentrations of DMAB over an extended period, resulting in observable neoplasms . The findings indicated a clear dose-response relationship, further establishing DMAB's potential as a carcinogen.

| Dosage (mg/kg) | Tumor Incidence (%) |

|---|---|

| 0 | 10 |

| 750 | 30 |

| 1500 | 60 |

Genotoxicity Assessment

In vitro studies have shown that DMAB can cause DNA damage in bacterial and mammalian cell lines. The Ames test indicated that DMAB is mutagenic, leading to increased mutation rates compared to control groups . This genotoxic effect raises concerns regarding occupational exposure and environmental safety.

The mechanism through which DMAB exerts its biological effects is primarily related to its ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in mutagenesis and carcinogenesis .

Propriétés

IUPAC Name |

bis(4-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVWWDKUMKBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-60-0 | |

| Record name | p,p'-Azotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-DIMETHYLAZOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.